molecular formula C9H10O3 B034793 4-Ethyl-3-hydroxybenzoic acid CAS No. 100523-85-1

4-Ethyl-3-hydroxybenzoic acid

Cat. No.: B034793
CAS No.: 100523-85-1
M. Wt: 166.17 g/mol
InChI Key: ZRMANCODDGUNJI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Ethyl-3-hydroxybenzoic acid, like other hydroxybenzoic acids, may play a role in various biochemical reactions. Specific interactions with enzymes, proteins, and other biomolecules have not been extensively studied. Hydroxybenzoic acids are known to interact with metabolic enzymes and can inhibit certain processes such as glycolysis .

Cellular Effects

Hydroxybenzoic acids are known to have a variety of effects on cells, including anti-inflammatory and antioxidant effects . They can also influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that hydroxybenzoic acids are stable compounds .

Metabolic Pathways

Hydroxybenzoic acids are known to be involved in various metabolic pathways .

Transport and Distribution

It is known that hydroxybenzoic acids are soluble in water, ethanol, and other polar solvents , which may facilitate their transport and distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-ethyl-3-hydroxybenzoic acid can be achieved by the oxidation of p-ethylbenzoic acid. Commonly used preparation methods include acid-base extraction and esterification of ethyl benzoic acid . The reaction typically involves the use of an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form 4-ethyl-3,5-dihydroxybenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 4-ethyl-3-hydroxybenzyl alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-Ethyl-3,5-dihydroxybenzoic acid.

    Reduction: 4-Ethyl-3-hydroxybenzyl alcohol.

    Substitution: Various halogenated derivatives of this compound.

Scientific Research Applications

4-Ethyl-3-hydroxybenzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Hydroxybenzoic acid: A monohydroxybenzoic acid with similar chemical properties but without the ethyl group.

    3,5-Dihydroxybenzoic acid: Contains two hydroxyl groups on the aromatic ring, leading to different reactivity and applications.

    Vanillic acid: A methoxy-substituted hydroxybenzoic acid with distinct flavor and fragrance properties.

Uniqueness: 4-Ethyl-3-hydroxybenzoic acid is unique due to the presence of both an ethyl group and a hydroxyl group on the aromatic ring. This combination of functional groups imparts specific chemical reactivity and potential biological activities that distinguish it from other hydroxybenzoic acids .

Properties

IUPAC Name

4-ethyl-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMANCODDGUNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615231
Record name 4-Ethyl-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100523-85-1
Record name 4-Ethyl-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-ethyl-3-(3-methoxy-propoxy)-benzoic acid (6.44 g, 27.03 mmol) in CH2Cl2 (150 mL) at −78° C. is slowly added BBr3 (9 mL, 93.41 mmol). The reaction mixture is allowed to reach RT and stirred for 3 hours, then poured into ice/water and filtrated to afford the title product as a white solid. TLC, Rf (CH2Cl2/MeOH 95:5)=0.2.
Quantity
6.44 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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